2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide
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Overview
Description
2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide is a complex organic compound that features a benzofuran core and a thiazole ring
Preparation Methods
The synthesis of 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzofuran-2-carboxamide: This step involves the reaction of benzofuran with a suitable carboxylating agent to form benzofuran-2-carboxamide.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving an appropriate thioamide and a halogenated precursor.
Amidation: The final step involves the amidation of the benzofuran-2-carboxamide with the thiazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiazole rings, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
2-(benzofuran-2-carboxamido)-N-ethylthiazole-4-carboxamide can be compared with other similar compounds, such as:
Benzofuran Derivatives: Compounds like benzofuran-2-carboxamide and benzofuran-3-carboxamide share the benzofuran core but differ in their functional groups and biological activities.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-5-carboxamide share the thiazole ring but differ in their substitution patterns and properties.
The uniqueness of this compound lies in its combination of the benzofuran and thiazole rings, which imparts distinct structural and functional characteristics.
Properties
IUPAC Name |
2-(1-benzofuran-2-carbonylamino)-N-ethyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-16-13(19)10-8-22-15(17-10)18-14(20)12-7-9-5-3-4-6-11(9)21-12/h3-8H,2H2,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMJGNKJZNBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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